molecular formula C12H21ClSi B8580036 Triallyl-(3-chloro-propyl)-silane

Triallyl-(3-chloro-propyl)-silane

Cat. No.: B8580036
M. Wt: 228.83 g/mol
InChI Key: TVELLBBVQONKLT-UHFFFAOYSA-N
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Description

Triallyl-(3-chloro-propyl)-silane is an organosilicon compound featuring three allyl groups and a 3-chloropropyl moiety bonded to a silicon atom. Its molecular formula is C₁₂H₂₁ClSi (calculated molecular weight: 228.54 g/mol). The allyl groups (CH₂=CHCH₂-) confer reactivity toward polymerization and hydrosilylation, while the 3-chloropropyl chain (-(CH₂)₃Cl) introduces halogen-based functionality, enabling further chemical modifications.

Properties

Molecular Formula

C12H21ClSi

Molecular Weight

228.83 g/mol

IUPAC Name

3-chloropropyl-tris(prop-2-enyl)silane

InChI

InChI=1S/C12H21ClSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-6H,1-3,7-12H2

InChI Key

TVELLBBVQONKLT-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si](CCCCl)(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Triallyl(3-bromopropyl)silane

  • CAS No.: 193828-86-3
  • Molecular Formula : C₁₂H₂₁BrSi
  • Molecular Weight : 272.99 g/mol
  • Key Differences :
    • Substitution of chlorine with bromine increases molecular weight and alters reactivity (bromine’s higher leaving-group tendency).
    • Applications: Likely used in similar contexts as the chloro analog but with enhanced electrophilicity for nucleophilic substitutions .

(3-Chloropropyl)trimethoxysilane

  • CAS No.: 2530-87-2
  • Molecular Formula : C₆H₁₅ClO₃Si
  • Molecular Weight : 198.72 g/mol
  • Key Differences: Methoxy (-OCH₃) groups replace allyl moieties, enhancing hydrolytic stability and utility as a coupling agent in composites. Applications: Widely used in surface modification of glass, metals, and polymers due to its silanol-forming capability .

γ-Chloropropyltrichlorosilane

  • CAS No.: 2550-06-3
  • Molecular Formula : C₃H₆Cl₄Si
  • Molecular Weight : 211.98 g/mol
  • Key Differences :
    • Three chlorine atoms on silicon increase electrophilicity and moisture sensitivity.
    • Boiling Point : 82°C (vs. likely higher for triallyl analogs due to larger size).
    • Synthesis: Produced via hydrosilylation of allyl chloride with trichlorosilane .

Chloro(3-chloropropyl)dimethylsilane

  • CAS No.: 10605-40-0
  • Molecular Formula : C₅H₁₂Cl₂Si
  • Molecular Weight : 171.14 g/mol
  • Key Differences :
    • Dimethyl groups reduce steric hindrance compared to triallyl substituents.
    • Applications: Intermediate in silicone synthesis; lower molecular weight enables easier handling .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications
Triallyl-(3-chloro-propyl)-silane Not Available C₁₂H₂₁ClSi 228.54 3 allyl, 1 3-chloropropyl Not Reported Polymer crosslinking (hypoth.)
Triallyl(3-bromopropyl)silane 193828-86-3 C₁₂H₂₁BrSi 272.99 3 allyl, 1 3-bromopropyl Not Reported Electrophilic substitutions
(3-Chloropropyl)trimethoxysilane 2530-87-2 C₆H₁₅ClO₃Si 198.72 3 methoxy, 1 3-chloropropyl Not Reported Surface modification
γ-Chloropropyltrichlorosilane 2550-06-3 C₃H₆Cl₄Si 211.98 3 chloro, 1 3-chloropropyl 82 Silicone intermediate
Chloro(3-chloropropyl)dimethylsilane 10605-40-0 C₅H₁₂Cl₂Si 171.14 1 chloro, 1 dimethyl, 1 3-chloropropyl Not Reported Silicone synthesis

Reactivity and Functional Group Analysis

  • Allyl Groups : The triallyl substituents in this compound enable participation in radical polymerization and hydrosilylation, making it suitable for creating crosslinked networks. This contrasts with alkoxy or chloro-substituted silanes, which prioritize hydrolysis and surface bonding .
  • Chloropropyl Chain : The terminal chlorine allows nucleophilic displacement reactions, similar to bromine in Triallyl(3-bromopropyl)silane but with slower kinetics .

Preparation Methods

Platinum-Amine Complexes

Chloroplatinic acid paired with amines forms coordinatively unsaturated Pt centers, accelerating the oxidative addition of Si–H bonds. For example, a 0.01–0.1 M solution of H₂PtCl₆ and N-tributylamine in isopropanol achieves 73% yield at 70°C. The molar ratio of Pt to amine (1:0.5–1:1) directly influences reaction kinetics, with excess amine reducing catalyst deactivation.

Alternative Catalysts and Solvent Effects

While platinum dominates, palladium and rhodium complexes have been explored for specialized applications. Solvents like ethylene glycol methyl ether improve catalyst dispersion, particularly in large-scale reactions, but may require post-synthesis purification due to high boiling points.

Reaction Parameter Optimization for Industrial Scalability

Molar Ratios and Feed Rate Control

A trichlorosilane-to-allyl chloride ratio of 1:1.2 balances cost and efficiency, minimizing residual reactants. Continuous feed systems maintain steady exothermic conditions, achieving completion in 1.5–2 hours.

Table 1: Impact of Molar Ratios on Yield

Trichlorosilane : Allyl ChlorideYield (%)Byproduct Formation (%)
1:1.1714.6 (propyltrichlorosilane)
1:1.2733.8
1:1.5705.2

Temperature and Pressure Profiles

Reactor design must accommodate rapid heat dissipation. Jacketed reactors with internal cooling coils maintain temperatures below 90°C, preventing decomposition. Atmospheric pressure suffices, though pressurized systems (1–2 bar) slightly improve kinetics.

Byproduct Formation and Mitigation Strategies

Common Byproducts and Their Origins

Propyltrichlorosilane (CH₃CH₂CH₂SiCl₃) arises from competitive hydrodechlorination, while silicon tetrachloride (SiCl₄) forms via over-chlorination. These byproducts reduce yield and complicate purification.

Mitigation Techniques

  • Catalyst Tuning: Higher Pt concentrations (10⁻⁴–10⁻⁵ mol/mol Si) suppress side reactions.

  • Distillation Protocols: Fractional distillation under reduced pressure isolates triallyl-(3-chloro-propyl)-silane (bp: ~181°C) from lower-boiling byproducts.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-Scale Synthesis

Batch reactors (1,000–5,000 L) with automated feed systems dominate production. Yields reach 76% at 80°C, but post-reaction distillation adds 15–20% to operational costs.

Laboratory-Scale Approaches

Small-scale syntheses (≤100 g) use Schlenk lines for air-sensitive reagents. Yields are lower (65–70%) due to challenges in heat management, but analytical-grade purity is achievable via column chromatography.

Recent Advances in Green Chemistry

Emergent methods focus on solvent-free hydrosilylation and recyclable catalysts. Immobilized Pt on mesoporous silica reduces metal leaching, while microwave-assisted reactions cut processing times by 40%. These approaches remain experimental but promise scalability.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H NMR confirms allyl group integration (δ 5.6–5.8 ppm, m) and 3-chloropropyl signals (δ 3.5 ppm, t).

  • GC-MS: Quantifies purity (>98%) and detects sub-2% byproducts .

Q & A

Q. What are the key structural features and IUPAC nomenclature of Triallyl-(3-chloro-propyl)-silane?

this compound (CAS 2530-87-2) has the molecular formula C₆H₁₅ClO₃Si and a molecular weight of 198.72 g/mol . Its IUPAC name is (3-chloropropyl)trimethoxysilane , characterized by a propyl chain with a terminal chlorine atom and three methoxy groups bonded to the silicon atom. Structural verification can be performed via FT-IR (C-Cl stretch at ~650 cm⁻¹) and NMR (¹H NMR: δ 3.5–3.6 ppm for methoxy groups, δ 1.8–2.0 ppm for chloropropyl chain) .

Q. What synthetic routes are commonly used to prepare (3-chloropropyl)trimethoxysilane, and how can purity be optimized?

Synthesis typically involves the reaction of chloropropyl chloride with trimethoxysilane under controlled anhydrous conditions. Key steps include:

  • Hydrolysis control : Maintain stoichiometric ratios (e.g., 1:3 chloropropyl chloride to trimethoxysilane) to minimize byproducts like dichlorosilanes.
  • Catalyst selection : Use platinum-based catalysts (e.g., Karstedt catalyst) to enhance reaction efficiency.
  • Purification : Distillation under reduced pressure (boiling point ~85–90°C at 12 mmHg) followed by gas chromatography (GC) to verify purity >98% .

Advanced Research Questions

Q. How can factorial design optimize silane coupling agent performance in surface modification studies?

A three-factor, three-level Box-Behnken design is effective for evaluating variables:

  • Independent variables : Silane concentration (1–5 vol.%), hydrolysis time (1–24 hrs), and curing temperature (25–100°C).
  • Response variables : Contact angle (hydrophobicity) and adhesion strength. For example, a study on hybrid silane films showed that silane concentration (V2) had the strongest effect (p < 0.05), contributing ~45% to contact angle variance, while hydrolysis time (V3) contributed ~30% (R² = 0.87) .

Q. How to resolve contradictions in reported hydrolysis times for silane stability in aqueous solutions?

Discrepancies arise from pH-dependent hydrolysis kinetics. Methodological recommendations:

  • Acidic conditions (pH 4–5) : Hydrolysis completes in 1–2 hrs due to proton-assisted cleavage of methoxy groups.
  • Neutral/alkaline conditions (pH >7) : Hydrolysis slows (>24 hrs) but reduces silanol condensation, improving shelf life. Validate stability via dynamic light scattering (DLS) to monitor particle size changes or FT-IR for Si-O-Si network formation .

Q. What methodologies are effective for analyzing the role of (3-chloropropyl)trimethoxysilane in polymer nanocomposites?

  • Mechanical testing : Tensile/compression tests (ASTM D638) show 15–20% improvement in Young’s modulus for nano-SiO₂/HDPE composites treated with 2 wt.% silane .
  • Interfacial analysis : SEM/EDS mapping confirms covalent Si-O-C bonding between silane-treated particles and the polymer matrix.
  • Thermal stability : TGA reveals a 30–40°C increase in decomposition onset temperature due to enhanced filler-matrix adhesion .

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